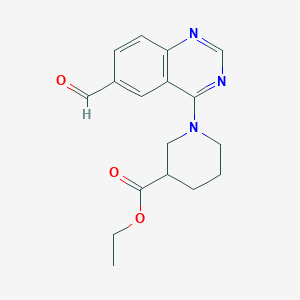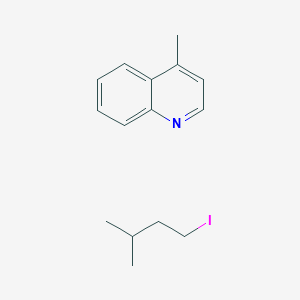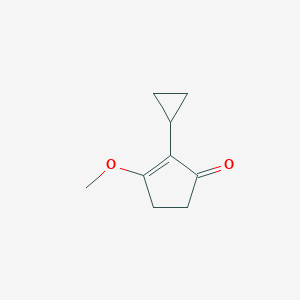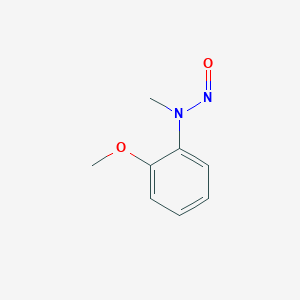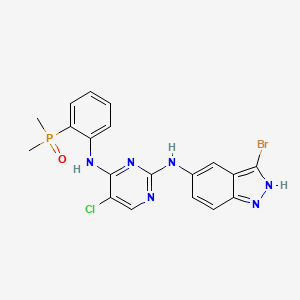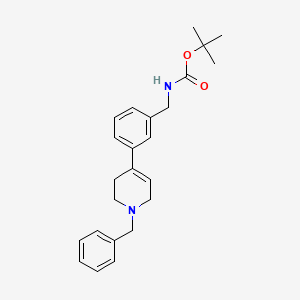
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)benzylcarbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[[3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]methyl]carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further connected to a benzyl-substituted dihydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[[3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]methyl]carbamate typically involves multiple steps, starting from commercially available starting materials. One common approach involves the following steps:
Formation of the Dihydropyridine Moiety: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Benzylation: The dihydropyridine intermediate is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Coupling with Phenyl Ring: The benzylated dihydropyridine is coupled with a phenyl ring bearing a suitable leaving group (e.g., bromide) through a palladium-catalyzed cross-coupling reaction.
Introduction of the Tert-butyl Carbamate Group: Finally, the tert-butyl carbamate group is introduced via a reaction with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[[3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]methyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The dihydropyridine moiety can be oxidized to form pyridine derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Tert-butyl N-[[3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]methyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Tert-butyl N-[[3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]methyl]carbamate involves its interaction with specific molecular targets. For instance, it may selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions can lead to various biological effects, making it a compound of interest in pharmacological research.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protective group properties.
Benzyl-substituted dihydropyridines: Compounds with similar core structures but different substituents.
Phenyl carbamates: Compounds with similar functional groups but different aromatic systems.
Uniqueness
Tert-butyl N-[[3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]methyl]carbamate is unique due to its combination of a tert-butyl carbamate group with a benzyl-substituted dihydropyridine moiety, which imparts specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C24H30N2O2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
tert-butyl N-[[3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C24H30N2O2/c1-24(2,3)28-23(27)25-17-20-10-7-11-22(16-20)21-12-14-26(15-13-21)18-19-8-5-4-6-9-19/h4-12,16H,13-15,17-18H2,1-3H3,(H,25,27) |
InChI Key |
NDIAZHHZQDSVBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2=CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


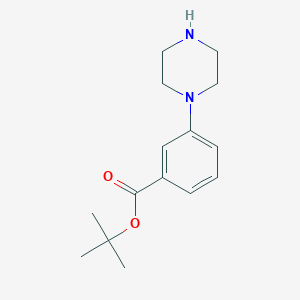
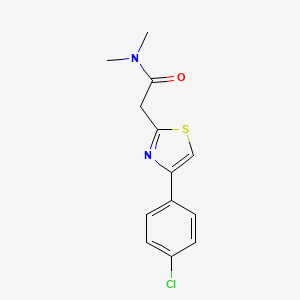
![6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13888399.png)
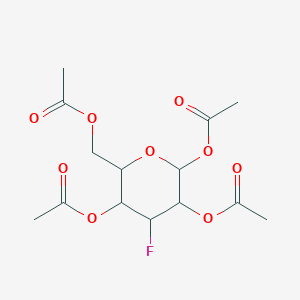


![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(cyclobutylamino)pyrimidine-5-carboxamide](/img/structure/B13888411.png)
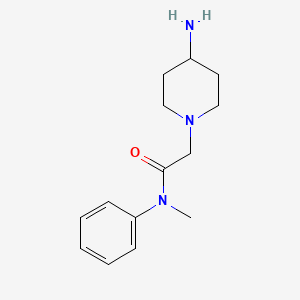
![tert-butyl N-[2-(3-chloroanilino)ethyl]carbamate](/img/structure/B13888433.png)
